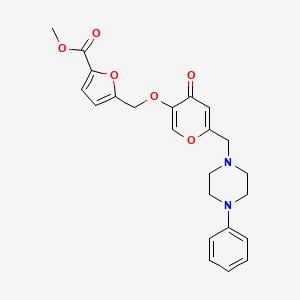

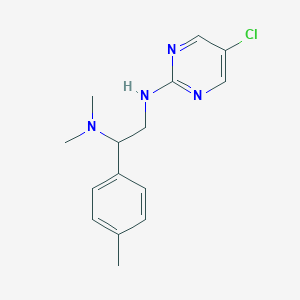

N-(2-(4-tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-carboxamide derivatives are a class of compounds that have been studied for their potential therapeutic applications . They have been identified as potent inhibitors of certain viruses and have shown significant activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

While specific synthesis methods for “N-(2-(4-tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride” were not found, furan-carboxamide derivatives in general have been synthesized and evaluated for their anti-tubercular activity .

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives can vary depending on the specific compound. The structure typically includes a furan nucleus, which is a ring structure composed of one oxygen and four carbon atoms .

Wissenschaftliche Forschungsanwendungen

Antiallergic Activity

The development of antiallergic compounds has led to the synthesis of various furan-carboxamide derivatives. Among these, a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides exhibited potent antiallergic activity in rats, showing significant inhibition of the action of serotonin, histamine, and bradykinin. This class of compounds represents a novel approach to antiallergic therapy, underscoring the potential of furan-carboxamide derivatives in addressing allergic reactions (Georgiev et al., 1987).

Neuroinflammation Imaging

The specificity of furan-carboxamide derivatives for targeting CSF1R, a microglia-specific marker, highlights their utility in neuroinflammation imaging. [11C]CPPC, a PET radiotracer, has been developed for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in neuropsychiatric disorders. Its application extends to monitoring the immune environment of central nervous system malignancies and the neuroinflammatory effects of immunotherapy for peripheral malignancies, offering a valuable tool in the development of therapeutics targeting neuroinflammation (Horti et al., 2019).

Antimicrobial and Anti-Bacterial Activities

Furan-carboxamide derivatives have shown promising in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Their docking studies and molecular interaction stability further validate their potential as effective antibacterial agents, suggesting a new avenue for addressing drug resistance in infectious diseases (Siddiqa et al., 2022).

Antioxidant and Antiurease Activities

The synthesis of new compounds with furan-carboxamide components has been explored for their antioxidant and antiurease activities. Initial results indicate these compounds possess effective antiurease and antioxidant properties, providing a foundation for further investigation into their potential therapeutic applications (Sokmen et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan derivatives have been known to impact a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S.ClH/c1-15-4-6-16(7-5-15)26(23,24)21-12-10-20(11-13-21)9-8-19-18(22)17-3-2-14-25-17;/h2-7,14H,8-13H2,1H3,(H,19,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUOFJKYQNTDBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2949614.png)

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2949615.png)

![Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2949622.png)

![Ethyl 2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2949628.png)

![(2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949629.png)

![5-(4-fluorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2949633.png)